2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189698-74-5
VCID: VC6136369
InChI: InChI=1S/C29H27FN4O2/c1-20-7-13-24(14-8-20)31-27(35)19-34-28(22-9-11-23(30)12-10-22)32-26-18-33(16-15-25(26)29(34)36)17-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,31,35)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Molecular Formula: C29H27FN4O2
Molecular Weight: 482.559

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

CAS No.: 1189698-74-5

VCID: VC6136369

Molecular Formula: C29H27FN4O2

Molecular Weight: 482.559

* For research use only. Not for human or veterinary use.

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide - 1189698-74-5

Description

Synthesis and Chemical Reactions

The synthesis of pyrido[3,4-d]pyrimidines often involves multi-step organic reactions. These processes typically require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Synthesis Steps:

  • Formation of the Pyrimidine Core: This involves the condensation of appropriate precursors to form the pyrimidine ring.

  • Introduction of Substituents: Benzyl and fluorophenyl groups are typically introduced through nucleophilic substitution or coupling reactions.

  • Acetamide Formation: The final step involves the attachment of the acetamide moiety, which may include the 4-methylphenyl group in this case.

Biological Activities

Pyrido[3,4-d]pyrimidines are studied for their potential therapeutic applications due to their diverse biological activities. These compounds may exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making them interesting candidates for drug development.

Potential Applications:

  • Anti-inflammatory Agents: Some pyrido[3,4-d]pyrimidines have shown promise as inhibitors of enzymes involved in inflammation pathways.

  • Anti-cancer Agents: Their ability to interact with cellular targets involved in cancer progression makes them candidates for oncology research.

  • Anti-viral Agents: These compounds may inhibit viral replication by targeting specific viral enzymes.

Research Findings and Future Directions

While specific research findings on 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide are not available, studies on similar compounds suggest that further investigation into their pharmacological properties could yield valuable therapeutic leads. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

CAS No. 1189698-74-5
Product Name 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Molecular Formula C29H27FN4O2
Molecular Weight 482.559
IUPAC Name 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C29H27FN4O2/c1-20-7-13-24(14-8-20)31-27(35)19-34-28(22-9-11-23(30)12-10-22)32-26-18-33(16-15-25(26)29(34)36)17-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,31,35)
Standard InChIKey NYLNIDHXGZSMRZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Solubility not available
PubChem Compound 49674341
Last Modified Aug 18 2023

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